molecular formula C21H32O4 B163803 Prostaglandin A2 methyl ester CAS No. 31753-19-2

Prostaglandin A2 methyl ester

Cat. No. B163803
CAS RN: 31753-19-2
M. Wt: 348.5 g/mol
InChI Key: HVBMOWIJGLUCFB-PMPHTVEESA-N
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Description

Prostaglandin A2 methyl ester is a methylated derivative of the prostaglandin PGA2 . It has a unique and intricate molecular structure that underlies its diverse physiological functions .


Synthesis Analysis

The synthesis of Prostaglandin A2 methyl ester involves several key steps. An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Molecular Structure Analysis

At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . The molecule’s overall size, shape, and biological activities are influenced by two long hydrophobic hydrocarbon chains, often referred to as "side chains" .


Chemical Reactions Analysis

Prostaglandins play a critical role in various physiological processes. They possess unique functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, which contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .

Scientific Research Applications

Gastric Secretion Inhibition and Peptic Ulcer Treatment

Marked Inhibition of Gastric Secretion by Prostaglandin Analogs Prostaglandin A2 methyl ester analogs, specifically 15(S)-15-methyl PGE2 and 16,16-dimethyl PGE2, demonstrated significant inhibition of gastric secretion stimulated by pentagastrin when administered orally. These findings suggest potential clinical applications in peptic ulcer treatment due to their dose-dependent efficacy and prolonged effect exceeding 4 hours. The absence of side effects at the administered doses further underscores their therapeutic potential Robert et al., 1974.

Enhanced Gastric Mucus Secretion The prostaglandin analog 15 (R) 15 methyl-E2-methyl ester, upon oral administration at a dose of 150 μg, was found to significantly stimulate mucus-secreting cells in the gastric mucosa of patients with peptic ulceration. This property highlights its therapeutic relevance in fostering the healing of gastric ulceration Fung, Lee, & Karim, 1974.

Inhibition of Gastric Acid Secretion Both oral and intravenous administration of the prostaglandin analog 16:16 dimethyl E2 methyl ester showed inhibition of basal and Pentagastrin-stimulated acid secretion. This inhibitory effect suggests a direct interaction with the parietal cell, indicating potential therapeutic use in peptic ulcer management Karim, Carter, Bhana, & Ganesan, 1973.

Direct Effect on Parietal Cells and Gastric Ulcer Healing Orally administered prostaglandin E2 and its 15-methyl analogues were shown to inhibit basal acid secretion. This action, believed to be direct on the parietal cells, signifies the potential value of these compounds in the treatment of peptic ulcers Karim, Carter, Bhana, & Ganesan, 1973.

Gastric Secretion Inhibition in Clinical Context

Profound Inhibitory Action on Gastric Acid and Pepsin Secretion In a study involving 32 healthy male volunteers, three methyl analogues of prostaglandin (PG) E2, specifically 15 (R) -15-methyl PGE2 methyl ester, 15 (S) -15-methyl PGE2 methyl ester, and 16, 16-dimethyl PGE2, were found to have a profound and prolonged inhibitory action on gastric acid and pepsin secretion. This inhibition was induced by pentagastrin and a peptone meal, indicating the potential clinical application of these methylated PG analogues in peptic ulcer treatment Konturek, Kwiecień, Świerczek, Oleksy, Sito, & Robert, 1976.

Gastric Ulcer Healing Promotion 15(R)15 Methylprostaglandin E2 methyl ester was administered orally to subjects with proven gastric ulcer, resulting in significant healing within 2 weeks. This finding underscores its effectiveness in promoting the healing of gastric ulcers Fung, Karim, & Tye, 1974.

Future Directions

Prostaglandins and their receptors have been identified as promising therapeutic targets for various conditions, including pulmonary arterial hypertension . This suggests that Prostaglandin A2 methyl ester and other prostaglandins have potential for future research and therapeutic applications .

properties

IUPAC Name

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMOWIJGLUCFB-PMPHTVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin A2 methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
AE Greene, A Padilla, P Crabbe - The Journal of Organic …, 1978 - ACS Publications
… The above prostaglandin A2 methyl ester (5 g, 14.4 mmol) was dissolved in 12.5 mL of pyridine and treatedwith 7.5 mL of acetic anhydride. After 2 h at room temperature, ice chips were …
Number of citations: 15 pubs.acs.org
EJ Corey, M D'Alarcao, SPT Matsuda… - Journal of the …, 1987 - ACS Publications
… of dry weight) of prostaglandin A2 methyl ester acetate (1) or the 15-epimer (depending on … by the catalytic hydrogenation (Pd-C catalyst) of prostaglandin A2 methyl ester acetate (1). …
Number of citations: 140 pubs.acs.org
EJ Corey, HE Ensley - The Journal of Organic Chemistry, 1973 - ACS Publications
Attachment of the tri-p-xylylsilyl group to the 15-hydroxyl function of prostaglandin A2 has been used to. con-trol the stereochemistry of epoxidation at the A10'u bond using alkaline …
Number of citations: 71 pubs.acs.org
P Crabbé, GA García, C Ríus - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Cycloaddition of ethylene to prostaglandin A2 methyl ester yields simultaneously the IX- and p-cycloadducts. Photochemical addition of allene to prostaglandin A, derivatives affords …
Number of citations: 66 pubs.rsc.org
CH Lin, DL Alexander, CG Chidester… - Journal of the …, 1982 - ACS Publications
Prostaglandin A2 (PGA2) methyl ester (4) and PGA2 15-acetate methyl ester (11) have both been converted to the corresponding derivatives of 10-nor-9, l l-seco-PGF2a (7 and 12, …
Number of citations: 12 pubs.acs.org
EJ Corey, YB Xiang - Tetrahedron letters, 1988 - Elsevier
… as a precursor for the biosynthesis of other prostanoids, eg prostaglandin A2 methyl ester acetate in Plexaura homomalla, is of great interest. One simple possibility for the biosynthesis …
Number of citations: 32 www.sciencedirect.com
EJ Corey, PA Magriotis - Journal of the American Chemical …, 1987 - ACS Publications
CH2OH CHO of the minor amount of erythro contaminent was most easily accomplished chromatographically at a later stage (compound 12). Although higher enantioselectivity can be …
Number of citations: 70 pubs.acs.org
MB Floyd, RE Schaub, GJ Siuta… - Journal of Medicinal …, 1980 - ACS Publications
… Conversion of /-Prostaglandin A2 Methyl Ester (la) to /-Prostaglandin B2 Methyl Ester (2a). To a solution of 96 mg of la6 in 2 mL of MeOH was added 30 /¿L of piperidine. After 18 h at 25 …
Number of citations: 14 pubs.acs.org
DJ Darensbourg, KM Sanchez… - Journal of the American …, 1987 - ACS Publications
… followed by epimerization provided 9-oxoprostanoic acid (4) indistinguishable from material prepared by the catalytic hydrogenation (Pd-C catalyst) of prostaglandin A2 methyl ester …
Number of citations: 53 pubs.acs.org
WC Song, AR Brash - … , Leukotrienes, Lipoxins, and PAF: Mechanism of …, 1991 - Springer
Allene oxides are reactive epoxides with a versatile chemistry. The name allene oxide comes from the chemical literature — the first chemical syntheses of this type of epoxide involved …
Number of citations: 3 link.springer.com

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